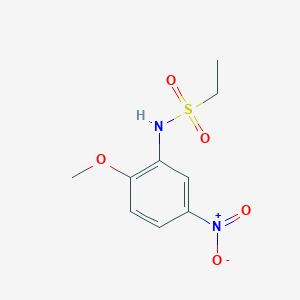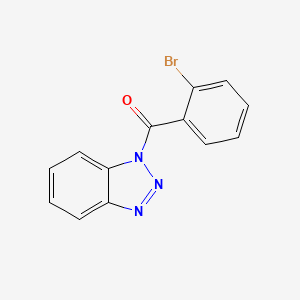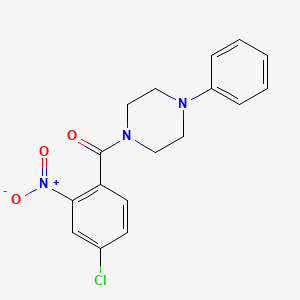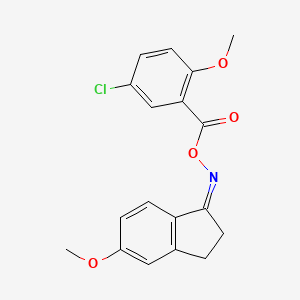
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide, commonly known as MNPEs, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is a sulfonamide-based compound that is commonly used as a photolabile protecting group in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of MNPEs involves the photolysis of the sulfonamide bond upon exposure to light. The photolysis results in the release of the protected functional group, which can then participate in the desired chemical reaction. The photolysis of MNPEs is typically achieved using UV light, although other wavelengths of light can also be used.
Biochemical and Physiological Effects
MNPEs has no known biochemical or physiological effects. The compound is typically used as a protecting group in chemical synthesis and is not intended for use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
MNPEs has several advantages for use in laboratory experiments. The compound is stable under normal laboratory conditions and has a high yield of synthesis. MNPEs is also a versatile protecting group that can be used in the synthesis of a variety of peptides and proteins. However, MNPEs has several limitations. The photolysis of MNPEs requires exposure to light, which can be difficult to control in some experimental settings. Additionally, the release of the protected functional group can be incomplete, leading to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for research involving MNPEs. One area of interest is the development of new photolabile protecting groups that are more efficient and easier to control than MNPEs. Another area of research is the application of MNPEs in the synthesis of complex peptides and proteins, such as those with post-translational modifications. Finally, MNPEs could be used in the development of new photoactivatable drugs for the treatment of diseases.
Conclusion
In conclusion, MNPEs is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The compound has several advantages for use in laboratory experiments, including high yield of synthesis and versatility. However, MNPEs also has several limitations, including incomplete release of the protected functional group. Future research directions for MNPEs include the development of new photolabile protecting groups and the application of MNPEs in the synthesis of complex peptides and proteins.
Synthesemethoden
The synthesis of MNPEs involves the reaction of 2-methoxy-5-nitroaniline with ethanesulfonyl chloride in the presence of a base. The resulting product is a yellow solid that is purified by recrystallization. The yield of MNPEs is typically high, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
MNPEs has several potential applications in scientific research, particularly in the field of biomedicine. MNPEs is commonly used as a photolabile protecting group in the synthesis of peptides and proteins. The photolabile protecting group is used to protect a functional group from unwanted reactions during chemical synthesis. Upon exposure to light, the protecting group is cleaved, allowing the functional group to participate in the desired chemical reaction. MNPEs has been used to synthesize a variety of peptides and proteins, including cyclic peptides, glycopeptides, and peptoids.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-3-17(14,15)10-8-6-7(11(12)13)4-5-9(8)16-2/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYKSVCFVADRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5862453.png)

![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)

![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)